Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
Description
Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate belongs to the class of 2-oxocyclohex-3-ene-1-carboxylate derivatives. These compounds are synthesized via the Michael addition of ethyl acetoacetate to chalcones under basic conditions, yielding functionalized cyclohexenones . The structural features of this compound include:
- A 4-(dimethylamino)phenyl group at position 4, which is a strong electron-donating substituent.
- A thiophen-2-yl group at position 6, introducing sulfur-mediated electronic and steric effects.
- A ketone at position 2 and an ethyl ester at position 1.
Cyclohexenone derivatives are widely studied for their utility as intermediates in synthesizing spiro compounds, heterocycles (e.g., benzisoxazoles, carbazoles), and bioactive molecules .
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-25-21(24)20-17(19-6-5-11-26-19)12-15(13-18(20)23)14-7-9-16(10-8-14)22(2)3/h5-11,13,17,20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMBWRLRWCBGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)N(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism by which Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Conformation and Crystallography
The substituents at positions 4 and 6 significantly influence the cyclohexene ring conformation and crystal packing:
Ring Puckering: In ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopts half-chair (molecule B) or envelope/screw-boat (molecule A) conformations depending on disorder . Bulky substituents (e.g., naphthyl in ) may enforce non-planar conformations to minimize steric clashes. The target compound’s thiophen-2-yl group, with its smaller size compared to naphthyl, may favor less distorted conformations.
Dihedral Angles Between Aryl Groups: Halogenated derivatives (e.g., 4-chloro/4-fluoro) exhibit dihedral angles of 76.4–89.9° between aryl rings . The dimethylamino group in the target compound, being strongly electron-donating, could reduce dihedral angles due to enhanced resonance effects.
Intermolecular Interactions :
Electronic and Functional Implications
- Electron-Donating vs. Thiophene’s aromaticity and sulfur atom may improve solubility in non-polar solvents relative to furan or phenyl groups .
Biological Relevance :
- While biological data for the target compound are unavailable, structurally related derivatives show promise as intermediates for medicinally active molecules (e.g., isoxazoles, quinazolines) .
Biological Activity
Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (referred to as Compound A) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Compound A features a unique structure characterized by the presence of a dimethylamino group, a thiophene ring, and a cyclohexene framework. Its IUPAC name is ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate, with the molecular formula C21H23N2O3S and a molecular weight of 373.48 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate |
| Molecular Formula | C21H23N2O3S |
| Molecular Weight | 373.48 g/mol |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C |
The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the dimethylamino group enhances its reactivity, allowing it to modulate enzyme activities and receptor interactions. This modulation can influence several biochemical pathways, including:
- Enzyme Inhibition : Compound A may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It could act as an antagonist or agonist at certain receptors, affecting signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially scavenging reactive oxygen species (ROS).
In Vitro Studies
Recent studies have evaluated the in vitro biological activities of Compound A, focusing on its antioxidant and antimicrobial properties.
- Antioxidant Activity : In a study comparing various compounds, Compound A demonstrated significant antioxidant activity with an IC50 value indicating its effectiveness in scavenging free radicals (specific IC50 values not provided in the sources).
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
Comparative Analysis
To understand the uniqueness of Compound A, it is essential to compare it with similar compounds that also contain thiophene rings and dimethylamino groups.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-pyrimidine | Pyrimidine derivative | Moderate antimicrobial activity |
| Benzothiazole derivatives | Heterocyclic compounds | Anti-tubercular activity |
Case Studies
A recent study highlighted the synthesis and evaluation of several derivatives based on similar structural frameworks to Compound A. These derivatives were tested for their biological activities against Mycobacterium tuberculosis, revealing that modifications in the chemical structure significantly influenced their efficacy against bacterial strains.
Example Case Study Findings :
- Compound 7a showed better binding affinity towards target proteins involved in bacterial metabolism than traditional antibiotics.
Q & A
Q. What are the common synthetic routes for preparing this cyclohexenone derivative?
The compound is typically synthesized via a Michael addition reaction between ethyl acetoacetate and substituted chalcones under basic conditions (e.g., NaOH in ethanol). This method generates the cyclohexenone core, with substituents introduced via the chalcone precursor. For example, refluxing chalcones with ethyl acetoacetate yields 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates, as demonstrated in analogous compounds . Optimization of reaction time, temperature, and stoichiometry is critical for yield and purity.
Q. How is the crystal structure of this compound characterized, and what conformational features are observed?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The cyclohexenone ring often adopts envelope , half-chair , or screw-boat conformations , determined using Cremer-Pople puckering parameters (Q, θ, φ) . For example, in related derivatives, dihedral angles between aromatic substituents (e.g., 76.4°–89.9°) and weak C–H···O interactions stabilize crystal packing . Disorder in substituents (e.g., phenyl rings) is modeled with occupancy ratios (e.g., 0.684:0.316) .
Advanced Research Questions
Q. How do substituents (e.g., dimethylamino, thiophene) influence electronic properties and reactivity?
Substituents modulate electronic effects and steric interactions. The dimethylamino group acts as an electron donor, altering charge distribution in the cyclohexenone ring, while the thiophene moiety contributes π-conjugation. These effects impact reactivity in further functionalization (e.g., spiro compound synthesis) and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Computational studies (DFT) on analogous compounds reveal substituent-dependent distortions in bond lengths and angles .
Q. What methodological challenges arise in resolving crystallographic disorder, and how are they addressed?
Disorder in substituents (e.g., aromatic rings, ethyl groups) complicates structural refinement. Strategies include:
- Multi-component modeling : Assigning partial occupancies to disordered atoms (e.g., 0.684:0.316 ratio in molecule A ).
- Restraints on bond lengths/angles : Applying SHELXL constraints to maintain chemically reasonable geometries .
- Temperature factor adjustments : Differentiating isotropic displacement parameters for disordered regions .
Q. How do weak intermolecular interactions (e.g., C–H···O) affect material properties?
Weak interactions dictate crystal packing and stability. For example, C–H···O bonds form chains along specific crystallographic axes (e.g., [100] in ), influencing melting points, solubility, and mechanical properties. These interactions are critical for designing co-crystals or polymorphs with tailored physicochemical behaviors .
Methodological Recommendations
- Synthesis : Optimize chalcone precursors to control substituent regiochemistry. Monitor reaction progress via TLC or HPLC.
- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Computational Analysis : Pair SC-XRD with DFT calculations to correlate conformational preferences with electronic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
